molecular formula C5H3Cl3S B152398 2,3,5-Trichloro-4-methylthiophene CAS No. 136877-24-2

2,3,5-Trichloro-4-methylthiophene

Cat. No. B152398
M. Wt: 201.5 g/mol
InChI Key: ZWNNCNLQURMDAO-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-4-methylthiophene is a chlorinated derivative of thiophene, a heterocyclic compound that includes sulfur in its ring structure. While the provided papers do not directly discuss 2,3,5-Trichloro-4-methylthiophene, they do provide insights into related compounds and their synthesis, structures, and properties, which can be informative for understanding the subject compound.

Synthesis Analysis

The synthesis of chlorinated thiophenes can be complex, often resulting in unexpected products. For instance, the synthesis of 2-Chloro-5-methylthiophene was achieved through the reaction of 2-methylthiophene with sulfuryl chloride, yielding a 73.96% product yield . Similarly, the synthesis of a supercrowded tetraferrocenylthiophene involved a fourfold Negishi ferrocenylation of tetrabromothiophene, catalyzed by palladium . Although these methods do not directly apply to 2,3,5-Trichloro-4-methylthiophene, they highlight the reactivity of thiophene derivatives and the potential for halogenation reactions to synthesize chlorinated thiophenes.

Molecular Structure Analysis

The molecular structure of chlorinated thiophenes can be elucidated using techniques such as X-ray crystallography. For example, the structure of 3,4,5-Triiodo-2-methylthiophene was determined using this method, revealing non-covalent iodine–iodine and sulfur–iodine interactions . This suggests that similar interactions might be present in 2,3,5-Trichloro-4-methylthiophene, affecting its molecular conformation and stability.

Chemical Reactions Analysis

Chlorinated thiophenes can undergo various chemical reactions due to the presence of reactive halogen atoms. The papers provided do not detail specific reactions for 2,3,5-Trichloro-4-methylthiophene, but the synthesis of related compounds implies that halogenated thiophenes can participate in coupling reactions and serve as intermediates for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated thiophenes are influenced by their molecular structure. For instance, the crystallographic disorder observed in 3,4,5-Triiodo-2-methylthiophene due to the presence of iodine atoms suggests that similar chlorinated compounds may also exhibit unique packing and density characteristics . Additionally, the electrochemical properties of the tetraferrocenylthiophene compound, such as its reversible one-electron-transfer processes, indicate that electron-transfer properties are an important aspect of thiophene derivatives .

Safety And Hazards

This involves understanding the potential risks associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future study.


properties

IUPAC Name

2,3,5-trichloro-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3S/c1-2-3(6)5(8)9-4(2)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNNCNLQURMDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567832
Record name 2,3,5-Trichloro-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichloro-4-methylthiophene

CAS RN

136877-24-2
Record name 2,3,5-Trichloro-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-trichloro-4-methylthiophene
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